molecular formula C15H12FN3O3S B2498391 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1351644-00-2

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2498391
CAS No.: 1351644-00-2
M. Wt: 333.34
InChI Key: UPQGLXLRRDLQNM-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 1351644-00-2) is a high-purity synthetic compound supplied with a guaranteed purity of 98% and is intended for research applications only . This molecule belongs to the class of 1,3,4-oxadiazoles, a heterocyclic scaffold recognized in medicinal chemistry for its versatile biological activities and role as a bioisostere for esters and amides . The structure incorporates a 2-fluorophenoxy ether group linked via an acetamide bridge to a 1,3,4-oxadiazole ring that is further substituted with a 4-methylthiophene moiety, resulting in a molecular formula of C15H12FN3O3S and a molecular weight of 333.34 g/mol . While specific biological data for this exact compound requires further investigation, its core structure is of significant research interest. Scientific studies on analogous 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against key enzymatic targets, most notably Factor Xa (F-Xa), which plays a central role in the blood coagulation cascade . Such compounds have shown promising in vitro and in vivo antithrombotic profiles, including significant clot lysis and prolonged clotting times in experimental models, suggesting potential as lead compounds for cardiovascular and anticoagulation research . Researchers can utilize this chemical as a key intermediate or building block in synthetic chemistry or as a pharmacophore for developing novel therapeutic agents, particularly in the fields of hematology and cardiovascular disease. The product must be stored at 2-8°C. This material is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-9-6-12(23-8-9)14-18-19-15(22-14)17-13(20)7-21-11-5-3-2-4-10(11)16/h2-6,8H,7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQGLXLRRDLQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the thiophene derivative:

    Construction of the oxadiazole ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

    Final coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the thiophene-oxadiazole derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and thiophene moieties, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including the compound . The compound has shown promising activity against a range of bacterial strains.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of oxadiazoles to interfere with bacterial cell wall synthesis and function, potentially through inhibition of key enzymes like DNA gyrase and dihydrofolate reductase .
  • Testing : In vitro testing against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa has demonstrated significant inhibitory effects, with minimum inhibitory concentrations comparable to established antibiotics .

Anticonvulsant Properties

Another area of application for compounds similar to 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is in the treatment of epilepsy.

  • Pharmacological Studies : Research indicates that certain oxadiazole derivatives exhibit anticonvulsant activity in animal models. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Cytotoxic Assays : Studies utilizing MTT assays have shown that the compound can induce cytotoxicity in human cancer cell lines, suggesting its potential as an anticancer agent .
  • Selectivity : Importantly, the selectivity for cancer cells over normal cells is a critical factor in assessing its therapeutic viability.

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity and mechanism of action of this compound with various biological targets.

  • Docking Simulations : Molecular docking studies have indicated favorable interactions with targets involved in key metabolic pathways, which could inform further drug design efforts .
  • Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of this compound.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require careful optimization to enhance yield and purity.

Step Reagents Conditions Yield
Step 12-Fluorophenol + Acetic anhydrideReflux for 6 hours85%
Step 2Intermediate + Thiophene derivativeStir at room temperature for 12 hours78%
Step 3Final cyclization with hydrazineHeat under reflux for 8 hours90%

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Target Compound

  • Core structure : 1,3,4-oxadiazole.
  • Substituents: R1: 2-Fluorophenoxy acetamide. R2: 4-Methylthiophen-2-yl.

Analogous Compounds (Table 1)

Compound ID/Ref. Core Structure R1 Substituent R2 Substituent Key Features
Target Compound 1,3,4-Oxadiazole 2-Fluorophenoxy acetamide 4-Methylthiophen-2-yl Fluorine for stability; thiophene for π-interactions
4b () 1,3,4-Oxadiazole Sulfamoylphenyl thioacetamide Phthalazin-1(2H)-one High polarity (sulfamoyl group); anticancer focus
8 () 1,3,4-Oxadiazole Benzodioxolylmethyl thioacetamide 5,6,7,8-Tetrahydronaphthalenyloxy MMP-9 inhibition; non-toxic to fibroblasts
4l () 1,3,4-Oxadiazole 4-Fluorophenyl acetamide 2-Acetamidophenoxy methyl Fluorine enhances bioavailability
2a () 1,3,4-Oxadiazole 3-Chlorophenyl thioacetamide Benzofuran-2-yl Antimicrobial activity via Laccase Catalysis

Key Observations :

  • The 4-methylthiophen-2-yl group provides a sulfur atom for hydrophobic interactions, contrasting with oxygen-rich substituents in 4l or benzofuran in 2a .

Physicochemical Properties

Property Target Compound 4b () 8 () 4l ()
Molecular Weight ~375 g/mol (calc.) 502.52 g/mol ~450 g/mol 417.43 g/mol
LogP (Predicted) ~3.2 ~1.8 ~2.5 ~2.9
Melting Point Not reported >300°C Not reported 217–219°C

Key Insights :

  • The target’s higher logP (vs. 4b and 8) suggests enhanced membrane permeability due to fluorine and thiophene groups .
  • The absence of polar groups (e.g., sulfamoyl in 4b) may reduce aqueous solubility compared to analogs .

Hypotheses :

  • The 2-fluorophenoxy group may enhance target engagement in kinase or protease inhibition, similar to fluorinated MMP inhibitors .
  • The 4-methylthiophen moiety could modulate cytochrome P450 interactions, affecting metabolic stability .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 1351644-00-2) is a novel oxadiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14FN3O2SC_{14}H_{14}FN_{3}O_{2}S, with a molecular weight of 333.3 g/mol. The structure features a fluorophenoxy group and a thiophenyl moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have reported the anticancer properties of various oxadiazole derivatives, including compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant cytotoxic effects against several cancer cell lines:

  • A549 human lung cancer cells
  • C6 rat glioma cells
  • L929 murine fibroblast cells

Case Study Findings:

  • Compound Efficacy : In a study involving various oxadiazole derivatives, certain compounds exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells, indicating potent cytotoxicity .
  • Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction and inhibition of matrix metalloproteinase (MMP-9) activity, which is crucial for cancer metastasis .

Enzyme Inhibition

Oxadiazole derivatives have also been studied for their ability to inhibit specific enzymes associated with cancer progression:

  • MMP-9 Inhibition : Compounds demonstrated significant inhibition of MMP-9, which correlates with reduced invasiveness in cancer cells.

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer pathways. The binding affinities indicate potential as a therapeutic agent by mimicking interactions seen with established anticancer drugs like Tamoxifen .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected oxadiazole derivatives compared to this compound:

Compound NameIC50 (μM)Target Cell LineMechanism of Action
Compound A<0.14A549Apoptosis induction
Compound B8.16C6MMP-9 inhibition
Compound C1.59A549Apoptosis and cell cycle arrest
Target Compound TBDTBDTBD

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substitution patterns.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Elemental analysis : Ensures >95% purity by matching calculated and observed C/H/N/S ratios .

How can contradictions in reported biological activity data be resolved?

Advanced
Discrepancies may arise from:

  • Structural analogs : Substituting fluorine with chlorine (as in ) alters electronic effects and target binding.
  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Purity validation : Use HPLC-MS to rule out impurities >98% .

What pharmacological applications are suggested by its structural motifs?

Basic
The fluorophenoxy group enhances lipophilicity and membrane permeability, while the oxadiazole and thiophene moieties enable π-π stacking with enzyme active sites (e.g., cyclooxygenase-2 or kinase targets). Preclinical studies on analogs show anti-inflammatory (IC₅₀ ~5 µM in COX-2 assays) and antiproliferative activity (IC₅₀ ~10 µM in MCF-7 cells) .

How can computational modeling predict binding affinity and selectivity?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PDB: 1CX2 for COX-2).
  • QSAR studies : Correlate Hammett σ values of substituents with IC₅₀ data to design optimized analogs.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

What challenges arise in designing in vivo studies for this compound?

Q. Advanced

  • Solubility : Poor aqueous solubility may require formulation with cyclodextrins or lipid nanoparticles.
  • Metabolic stability : Evaluate cytochrome P450 metabolism using liver microsomes.
  • Toxicity : Acute toxicity profiling in zebrafish models to determine LD₅₀ and organ-specific effects .

What stability considerations are critical under varying storage conditions?

Basic
The compound is susceptible to hydrolysis at the acetamide bond under basic conditions (pH >9). Store at –20°C in anhydrous DMSO or under nitrogen atmosphere. Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <2% .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Substituent variation : Replace 4-methylthiophene with 5-cyclopropylthiophene () to enhance steric bulk and target selectivity.
  • Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to modulate H-bonding capacity.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at C=O of acetamide) using 3D-QSAR .

What key structural motifs drive its bioactivity?

Q. Basic

  • Fluorophenoxy group : Increases metabolic stability and membrane penetration.
  • Oxadiazole ring : Acts as a hydrogen bond acceptor, enhancing affinity for enzymatic pockets.
  • 4-Methylthiophene : Contributes to hydrophobic interactions with protein subdomains .

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